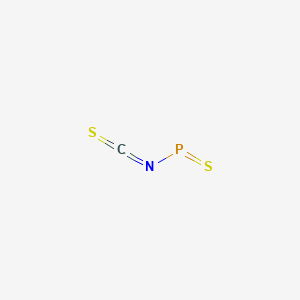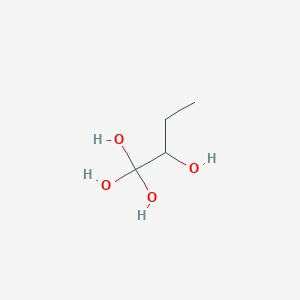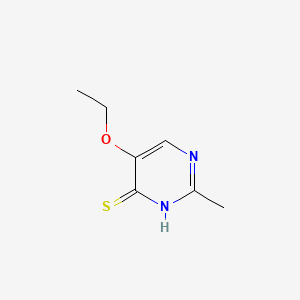![molecular formula C26H26N6O2 B14685351 1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27704-04-7](/img/structure/B14685351.png)
1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes phthalazine and ethoxyphenyl groups. This compound is of interest due to its potential use in materials science, medicinal chemistry, and as a precursor for other chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation of phthalazine-1,4-diamine with 2-ethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding phthalazine derivatives with oxidized functional groups.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives with new functional groups replacing the ethoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N(4),N(4′)-Bis[(E)-(4-methoxyphenyl)methylidene][1,1′-biphenyl]-4,4′-diamine
- N,N′-Bis(methylphenyl)-1,4-benzenediamine
Uniqueness
1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its specific combination of phthalazine and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
27704-04-7 |
|---|---|
Molekularformel |
C26H26N6O2 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C26H26N6O2/c1-3-33-23-15-9-5-11-19(23)17-27-29-25-21-13-7-8-14-22(21)26(32-31-25)30-28-18-20-12-6-10-16-24(20)34-4-2/h5-18H,3-4H2,1-2H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
DHLMCOWSYCMFJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


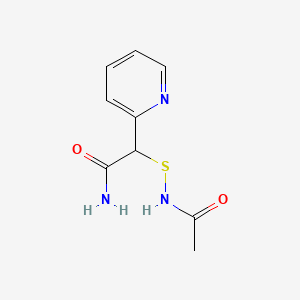
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
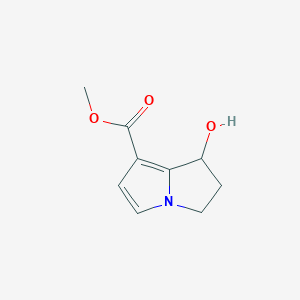
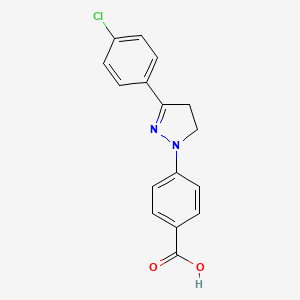

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
